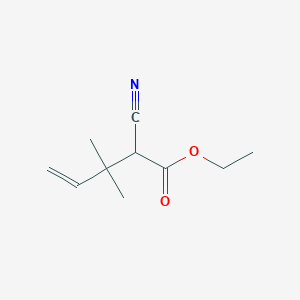

Ethyl 2-cyano-3,3-dimethylpent-4-enoate

Description

Ethyl 2-cyano-3,3-dimethylpent-4-enoate is an α-cyano ester characterized by a pent-4-enoate backbone with a cyano group at position 2 and two methyl groups at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. The ethyl ester group enhances solubility in organic solvents, while the electron-withdrawing cyano group influences reactivity in nucleophilic additions or cyclization reactions.

Properties

CAS No. |

63077-73-6 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

ethyl 2-cyano-3,3-dimethylpent-4-enoate |

InChI |

InChI=1S/C10H15NO2/c1-5-10(3,4)8(7-11)9(12)13-6-2/h5,8H,1,6H2,2-4H3 |

InChI Key |

UXNATPCWIUSBIW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C#N)C(C)(C)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 2

The substitution at position 2 significantly impacts reactivity and physical properties:

- Ethyl 2-cyano-3,3-dimethylpent-4-enoate: The cyano group (-CN) at position 2 introduces electron-withdrawing effects, enhancing electrophilicity at the α-carbon. This facilitates reactions such as Michael additions or cyclocondensations.

- Ethyl 2-ethyl-3,3-dimethylpent-4-enoate: Replacing the cyano group with an ethyl (-CH₂CH₃) substituent () reduces electrophilicity, favoring hydrophobic interactions. This analog likely exhibits higher lipophilicity (logP) compared to the cyano variant.

Table 1: Substituent Effects at Position 2

| Compound | Substituent at C2 | Key Properties |

|---|---|---|

| Ethyl 2-cyano-3,3-dimethylpent-4-enoate | -CN | High electrophilicity, moderate logP |

| Ethyl 2-ethyl-3,3-dimethylpent-4-enoate | -CH₂CH₃ | Higher logP, reduced reactivity |

| Ethyl 2-acetamido-2-cyanopent-4-enoate | -NHCOCH₃ | Enhanced solubility, H-bond donor |

Ester Group Variations

The choice of ester (ethyl vs. methyl) affects volatility and solubility:

- Ethyl 2-cyano-3,3-dimethylpent-4-enoate: The ethyl ester increases molecular weight (vs. methyl) and reduces volatility, making it suitable for liquid-phase reactions.

- Methyl 3,3-dimethylpent-4-enoate (): The methyl analog is more volatile, with a lower boiling point. It is synthesized in 64% yield via hydroamidation, suggesting efficient scalability for industrial applications .

Substituent Bulkiness and Steric Effects

- Ethyl 2-cyano-3,3-dimethylpent-4-enoate: The dimethyl groups at C3 create moderate steric hindrance, balancing reactivity and stability.

- Etocrylene (2-Cyano-3,3-diphenylacrylate ethyl ester) (): The diphenyl groups at C3 introduce significant steric bulk, enhancing photostability. Etocrylene’s logP of ~5.69 (calculated) reflects high lipophilicity, ideal for UV-filter applications in sunscreens .

- Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate (): The aromatic methoxy groups improve UV absorption, but steric hindrance may limit reaction rates in synthetic pathways .

Table 2: Steric and Electronic Effects of C3 Substituents

| Compound | C3 Substituents | logP (Estimated) | Application |

|---|---|---|---|

| Ethyl 2-cyano-3,3-dimethylpent-4-enoate | -CH(CH₃)₂ | ~2.5–3.0 | Synthetic intermediate |

| Etocrylene | -C(C₆H₅)₂ | ~5.69 | UV absorber in sunscreens |

| Ethyl 2-cyano-3-(2,4-OMe-C₆H₃)prop-2-enoate | -C(2,4-OMe-C₆H₃) | ~3.8–4.2 | Photostable materials |

Chain Length and Unsaturation

- Ethyl 2-cyano-3,3-dimethylpent-4-enoate: The pent-4-enoate chain provides conformational flexibility, aiding in cyclization reactions.

Industrial and Research Implications

- Synthesis: Methyl 3,3-dimethylpent-4-enoate () is produced at scale by companies like Yangnong Chemical, suggesting demand in agrochemicals and hygiene products. The ethyl analog may share similar applications .

- Crystallography : Tools like SHELXL () and ORTEP-3 () enable precise structural determination of these esters, critical for understanding reactivity and polymorphism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.